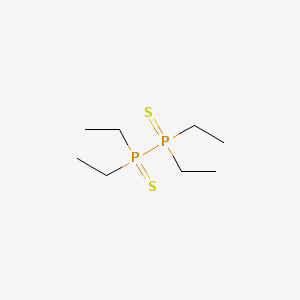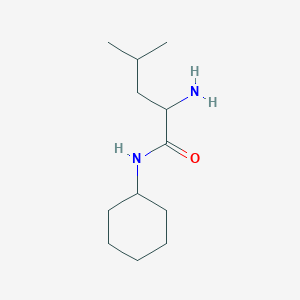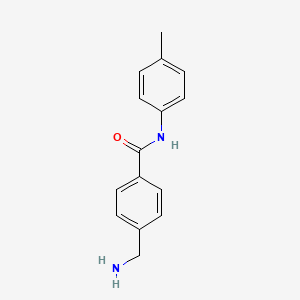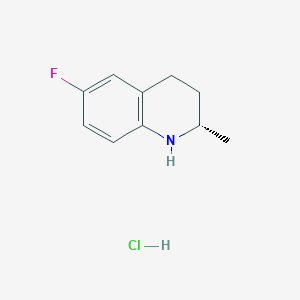
8-Bromo-4-methyl-3-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 8-Bromo-4-metil-3-nitroquinolina típicamente involucra la bromación de 4-metilquinolina seguida de nitración. Un método común incluye el uso de bromo en presencia de un catalizador como bromuro de hierro(III) para introducir el átomo de bromo en la posición 8. Esto es seguido por nitración usando una mezcla de ácido nítrico concentrado y ácido sulfúrico para introducir el grupo nitro en la posición 3 .
Métodos de Producción Industrial
Los métodos de producción industrial para derivados de quinolina a menudo se centran en optimizar el rendimiento y la pureza al tiempo que se minimiza el impacto ambiental. Se emplean técnicas como la síntesis asistida por microondas, reacciones sin disolventes y el uso de catalizadores reciclables para lograr estos objetivos .
Análisis De Reacciones Químicas
Tipos de Reacciones
8-Bromo-4-metil-3-nitroquinolina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar N-óxidos de quinolina.
Reducción: La reducción del grupo nitro puede producir derivados amino.
Sustitución: El átomo de bromo se puede sustituir con otros nucleófilos a través de reacciones de sustitución nucleofílica aromática.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como cloruro de estaño(II) o polvo de hierro en condiciones ácidas.
Sustitución: Los nucleófilos como aminas, tioles y alcóxidos se pueden utilizar en condiciones básicas.
Principales Productos Formados
Oxidación: N-óxidos de quinolina.
Reducción: Aminoquinolinas.
Sustitución: Varias quinolinas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
8-Bromo-4-metil-3-nitroquinolina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda fluorescente debido a sus propiedades electrónicas únicas.
Medicina: Explorado por su potencial como agente antimicrobiano y anticancerígeno.
Industria: Se utiliza en el desarrollo de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de 8-Bromo-4-metil-3-nitroquinolina depende de su aplicación específica. En química medicinal, puede interactuar con objetivos biológicos como enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que pueden interactuar con componentes celulares, lo que lleva a efectos citotóxicos .
Comparación Con Compuestos Similares
Compuestos Similares
8-Nitroquinolina: Similar en estructura pero carece de los grupos bromo y metil.
4-Metilquinolina: Carece de los grupos bromo y nitro.
8-Bromoquinolina: Carece de los grupos nitro y metil.
Singularidad
8-Bromo-4-metil-3-nitroquinolina es única debido a la presencia de grupos tanto atractores de electrones (nitro y bromo) como dadores de electrones (metil), que pueden influir significativamente en su reactividad química y actividad biológica.
Propiedades
Fórmula molecular |
C10H7BrN2O2 |
|---|---|
Peso molecular |
267.08 g/mol |
Nombre IUPAC |
8-bromo-4-methyl-3-nitroquinoline |
InChI |
InChI=1S/C10H7BrN2O2/c1-6-7-3-2-4-8(11)10(7)12-5-9(6)13(14)15/h2-5H,1H3 |
Clave InChI |
QSDPPZLWWISNPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC=C(C2=NC=C1[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10,13-Dimethyl-17-(6-methylheptan-2-yl)-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12114381.png)


![2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine](/img/structure/B12114399.png)
![1H-Isoindole-1,3(2H)-dione, 5-[(2-aminophenyl)amino]-2-methyl-](/img/structure/B12114410.png)
![N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride](/img/structure/B12114412.png)
![2-[2-[2-(2-Aminopropanoylamino)propanoylamino]propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12114430.png)






